molecular formula C12H12N2O4 B15101296 3-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]pentane-2,4-dione

3-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]pentane-2,4-dione

Cat. No.: B15101296
M. Wt: 248.23 g/mol
InChI Key: XKUYWCHYXMTNKN-NTDGFFQOSA-N
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Description

3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is an organic compound with the molecular formula C12H12N2O4. This compound features a benzodioxole group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure. The presence of the benzodioxole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-benzodioxol-5-yl)hydrazono]pentane-2,4-dione is unique due to its specific hydrazono and benzodioxole moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yldiazenyl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H12N2O4/c1-7(15)12(8(2)16)14-13-9-3-4-10-11(5-9)18-6-17-10/h3-5,15H,6H2,1-2H3/b12-7-,14-13?

InChI Key

XKUYWCHYXMTNKN-NTDGFFQOSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=CC2=C(C=C1)OCO2)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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